2-(Methylamino)nicotinaldehyde

Description

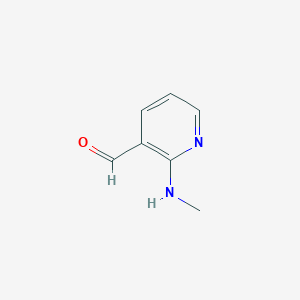

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHGWWKGIQXCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389895 | |

| Record name | 2-(methylamino)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32399-08-9 | |

| Record name | 2-(methylamino)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylamino Nicotinaldehyde and Its Derivatives

Established Synthetic Routes to 2-(Methylamino)nicotinaldehyde

The formation of this compound is often accomplished through classical organic reactions, providing reliable and well-understood methods for its preparation. These routes primarily involve the introduction of the methylamino group onto the pyridine (B92270) ring of a nicotinaldehyde derivative.

Reductive Amination Approaches to this compound

Reductive amination stands as a prominent method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds through the formation of an intermediate imine from the reaction of an aldehyde or ketone with an amine, followed by in situ reduction to the corresponding amine. wikipedia.orgmasterorganicchemistry.com While direct, detailed examples for the synthesis of this compound via reductive amination of a precursor like 2-aminonicotinaldehyde are not extensively documented in readily available literature, the general principles of this reaction are widely applicable.

The process would theoretically involve the reaction of a suitable nicotinaldehyde precursor, such as 2-formyl-3-pyridinecarboxaldehyde, with methylamine to form a Schiff base (imine). This intermediate would then be reduced using a suitable reducing agent to yield the final this compound product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the imine without affecting the aldehyde functionality.

A patent for novel 2,4-dianilinopyrimidine derivatives mentions the use of this compound in a reductive amination reaction as part of the synthesis of more complex molecules, highlighting its utility as a building block in medicinal chemistry. nih.gov

Synthetic Transformations from Nicotinaldehyde Derivatives

An alternative and practical approach to this compound involves the direct displacement of a leaving group at the 2-position of the pyridine ring with methylamine. A common precursor for this transformation is 2-chloronicotinaldehyde (B135284). The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution by amines.

The reaction of 2-chloronicotinaldehyde with methylamine, typically in a suitable solvent and often in the presence of a base to neutralize the generated hydrochloric acid, affords this compound in good yields. This method is advantageous due to the commercial availability of 2-chloronicotinaldehyde.

| Starting Material | Reagent | Product |

| 2-Chloronicotinaldehyde | Methylamine (CH₃NH₂) | This compound |

Synthesis of Substituted Nicotinaldehyde Precursors

The availability of appropriately substituted nicotinaldehyde precursors is critical for the synthesis of this compound and its derivatives. A key precursor, 2-chloronicotinaldehyde, can be synthesized from 2-chloronicotinic acid.

One patented method describes a two-step process for the preparation of 2-chloronicotinaldehyde. rsc.org The first step involves the reduction of 2-chloronicotinic acid to 2-chloronicotinol. This reduction can be achieved using reducing agents such as sodium borohydride in the presence of boron trifluoride diethyl etherate. The subsequent step involves the oxidation of the resulting 2-chloronicotinol to 2-chloronicotinaldehyde. rsc.org Common oxidizing agents for this type of transformation include manganese dioxide (MnO₂). rsc.org

Table 1: Synthesis of 2-Chloronicotinaldehyde

| Step | Starting Material | Reagents | Product |

| 1. Reduction | 2-Chloronicotinic acid | NaBH₄, BF₃·OEt₂ | 2-Chloronicotinol |

| 2. Oxidation | 2-Chloronicotinol | MnO₂ | 2-Chloronicotinaldehyde |

Advanced Synthetic Strategies and Reaction Mechanisms Involving this compound

Beyond its synthesis, this compound serves as a valuable precursor in more complex synthetic transformations, particularly in the construction of novel heterocyclic systems. These advanced strategies often employ transition metal catalysis to achieve unique bond formations.

Cyclization Reactions for Novel Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both an aldehyde and a secondary amine, makes it an ideal candidate for intramolecular cyclization reactions to form fused heterocyclic scaffolds. These reactions can be promoted by various catalysts and reaction conditions, leading to the formation of diverse and medicinally relevant ring systems.

A notable advanced application of this compound is its participation in palladium-catalyzed intramolecular coupling reactions. A study has reported a unique cyclization reaction between this compound and 3-bromo-2-chlorothiophene (B1270748). scribd.com This transformation proceeds via a palladium-catalyzed C(formyl)-C(aryl)/C(aryl)-N(amine) coupling sequence to afford thieno[2,3-b] wikipedia.orgnih.govnaphthyridin-4(9H)-one derivatives. scribd.com

This reaction represents a powerful strategy for the construction of complex, fused heterocyclic systems from relatively simple starting materials. The palladium catalyst facilitates the formation of both a carbon-carbon bond and a carbon-nitrogen bond in a sequential manner, leading to the efficient assembly of the final product.

Table 2: Palladium-Catalyzed Cyclization of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | 3-Bromo-2-chlorothiophene | Palladium Catalyst | Thieno[2,3-b] wikipedia.orgnih.govnaphthyridin-4(9H)-one derivative |

This innovative approach highlights the potential of this compound as a key building block in the development of novel synthetic methodologies for the creation of diverse and potentially biologically active heterocyclic compounds.

Formation of Thieno[2,3-b]nih.govnih.govnaphthyridin-4(9H)-one Derivatives

While direct synthesis from this compound is not explicitly detailed in the surveyed literature, the construction of the thieno[2,3-b]pyridine core, a key component of the target naphthyridinone, often involves the condensation of aminothiophenes with suitable carbonyl compounds or their derivatives. General synthetic routes to thieno[2,3-b]pyridines frequently utilize substituted 2-aminothiophene-3-carbonitriles or carboxylates as key intermediates. These intermediates can be cyclized with various reagents to form the fused pyridine ring. For instance, the Gewald aminothiophene synthesis provides a one-pot multicomponent condensation to produce 2-aminothiophenes, which are then further elaborated. mdpi.com The synthesis of related thieno[2,3-d]pyrimidine derivatives, for example, has been achieved by reacting 2-aminothiophene precursors with different aldehydes. mdpi.com

Synthesis of Pyranopyran Derivatives via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules like pyranopyran derivatives from simple starting materials in a single step. rsc.org These reactions often involve the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound. africanjournalofbiomedicalresearch.comnih.gov The synthesis of pyran and its fused derivatives is of significant interest due to their wide range of biological activities. rsc.org

A general mechanism for the formation of a pyran ring in an MCR involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting electron-deficient alkene, and subsequent intramolecular cyclization and dehydration to afford the final pyran derivative. rsc.org While specific examples employing this compound in this context are not readily found, its aldehyde functionality suggests its potential as a substrate in such MCRs to generate novel pyranopyran derivatives.

Transition Metal Catalysis in this compound Chemistry

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods are widely applied in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are fundamental transformations in modern organic synthesis. rsc.orgnih.gov These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent or an amine in the presence of a palladium catalyst and a suitable ligand. The general catalytic cycle for these reactions involves oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation (in the case of Suzuki-Miyaura) or coordination of the second coupling partner, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. Given that this compound possesses a pyridine ring, which can be halogenated, it could potentially serve as a substrate in various palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or other substituents.

Nickel-Catalyzed Dehydrogenative Coupling Reactions

Nickel-catalyzed dehydrogenative coupling reactions have emerged as an atom-economical method for the formation of C-C and C-N bonds, often proceeding with the release of hydrogen gas as the only byproduct. africanjournalofbiomedicalresearch.com These reactions can involve the coupling of alcohols with various partners, including other alcohols, amines, or carbon nucleophiles. The mechanism often involves the oxidation of the alcohol to an aldehyde or ketone intermediate, which then participates in the coupling reaction. For instance, the nickel-catalyzed dehydrogenative coupling of primary alcohols with aromatic diamines has been reported for the synthesis of benzimidazoles and quinoxalines. africanjournalofbiomedicalresearch.com The aldehyde group of this compound could potentially participate in such couplings, or the methylamino group could be a site for C-N bond formation.

Nickel-Catalyzed Arylation Mechanisms

Nickel-catalyzed arylation reactions provide a cost-effective alternative to palladium-catalyzed methods for the formation of C-aryl bonds. These reactions can proceed through various mechanisms depending on the nickel catalyst's oxidation state and the nature of the reactants. For instance, Ni(0)-catalyzed reactions often proceed through a catalytic cycle similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. ucla.edu More recently, nickel-catalyzed C-H arylation reactions have gained prominence, where a C-H bond is directly functionalized with an aryl group. nih.govnih.gov Some of these reactions are proposed to proceed via a radical mechanism, where a nickel catalyst facilitates the generation of an aryl radical and an organic radical, which then couple. nih.gov The pyridine ring of this compound contains C-H bonds that could potentially be targeted for direct arylation.

Oxidative Cross-Dehydrogenative Coupling with N-Heterocycles

Oxidative cross-dehydrogenative coupling (CDC) represents a powerful strategy for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. Nickel-catalyzed CDC reactions have been developed for the coupling of aldehydes with various partners. For example, the cross-dehydrogenative coupling of aldehydes and alkenes to synthesize skipped enones has been reported. These reactions often proceed through a radical pathway, where a hydrogen atom transfer (HAT) agent generates radicals from both coupling partners, which are then coupled by the nickel catalyst. The aldehyde functionality of this compound makes it a suitable candidate for such transformations, allowing for direct C-C bond formation at the carbonyl carbon.

Below is a table summarizing the general reactants for the discussed synthetic methodologies.

| Synthetic Methodology | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent |

| Thieno[2,3-b]pyridine Synthesis | 2-Aminothiophene derivative | Carbonyl compound | - | Acid or Base |

| Pyranopyran MCR | Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Base or Acid |

| Pd-Catalyzed Cross-Coupling | Organohalide/Triflate | Organometallic Reagent/Amine | - | Palladium Complex/Ligand |

| Ni-Catalyzed Dehydrogenative Coupling | Alcohol | Amine/Carbon Nucleophile | - | Nickel Complex/Ligand |

| Ni-Catalyzed C-H Arylation | Arene (C-H bond) | Aryl Halide | - | Nickel Complex/Ligand |

| Oxidative Cross-Dehydrogenative Coupling | Aldehyde | N-Heterocycle/Alkene | - | Nickel Complex/Oxidant |

Formation of Azetidine Derivatives from Nicotinaldehyde Precursors

The synthesis of azetidine-2-one derivatives from nicotinaldehyde precursors represents a significant area of research in medicinal chemistry. One notable method involves a multi-step synthesis commencing with the condensation of nicotinaldehyde with substituted anilines to form Schiff base intermediates. These intermediates then undergo cyclization to yield pyridine-containing substituted phenyl azetidin-2-ones.

A study by V. E. Rani and P. Rajasi V. Reddy details the synthesis of a series of novel pyridine-containing substituted phenyl azetidin-2-one derivatives. The initial step is the reaction of nicotinaldehyde with various 4-substituted anilines in the presence of glacial acetic acid to form the corresponding Schiff bases (imines). These Schiff bases are then treated with chloroacetyl chloride in the presence of a base such as triethylamine to induce a [2+2] cycloaddition reaction, resulting in the formation of the four-membered azetidin-2-one ring.

The general reaction scheme can be summarized as follows:

Formation of Schiff Base: Nicotinaldehyde reacts with a 4-substituted aniline to form a pyridine-3-yl-methanimine derivative.

Cycloaddition: The resulting Schiff base reacts with chloroacetyl chloride to yield a 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one.

Detailed research findings from this study, including the specific derivatives synthesized and their respective yields, are presented in the data table below. The structures of these new derivatives were confirmed using spectral data and elemental analyses.

| Compound | Substituent (R) | Molecular Formula | Yield (%) |

|---|---|---|---|

| 4a | -F | C14H10ClFN2O | 68 |

| 4b | -Cl | C14H10Cl2N2O | 66 |

| 4c | -Br | C14H10BrClN2O | 72 |

| 4d | -CF3 | C15H10ClF3N2O | 70 |

| 4e | -OCH3 | C15H13ClN2O2 | 74 |

Exploration of Gattermann Aldehyde Synthesis Mechanisms

The Gattermann aldehyde synthesis is a classic method for the formylation of aromatic compounds. This reaction introduces a formyl group (-CHO) onto an aromatic ring, typically using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) wikipedia.orgbyjus.comlscollege.ac.in.

The mechanism of the Gattermann reaction involves several key steps:

Formation of the Electrophile: Hydrogen cyanide and hydrogen chloride react with the Lewis acid catalyst to generate a highly reactive electrophilic species, the formimino cation ([HC=NH]⁺) wikipedia.org.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the formimino cation, leading to the formation of an arenium ion intermediate (a sigma complex). This step is analogous to other electrophilic aromatic substitution reactions like Friedel-Crafts acylation wikipedia.org.

Aromatization: The arenium ion loses a proton to restore the aromaticity of the ring, resulting in an aldimine intermediate.

Hydrolysis: The aldimine intermediate is then hydrolyzed in a subsequent workup step to yield the final aromatic aldehyde wikipedia.org.

It is important to note that the reactivity of the aromatic substrate is crucial for the success of the Gattermann reaction. The reaction works well with electron-rich aromatic compounds such as phenols, phenolic ethers, and certain heterocyclic compounds like pyrroles and indoles thermofisher.com.

However, the application of the Gattermann reaction to pyridine substrates is challenging. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. This deactivation is similar to that observed in nitrobenzene wikipedia.org. Consequently, pyridine is generally resistant to standard Gattermann formylation conditions. Electrophilic substitution on the pyridine ring, when it does occur, typically requires more forcing conditions and proceeds at the 3-position.

To circumvent the use of the highly toxic hydrogen cyanide, a modification of the Gattermann reaction, known as the Adams modification, utilizes zinc cyanide (Zn(CN)₂) in situ with HCl. This generates the necessary HCN for the reaction while being safer to handle wikipedia.orgthermofisher.com.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-(Methylamino)nicotinaldehyde and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their proximity to one another. For this compound, the spectrum is expected to show distinct signals for the aldehyde, aromatic, amine, and methyl protons.

While direct experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its parent compound, 2-Aminonicotinaldehyde researchgate.net, and the core structure, Nicotinaldehyde (Pyridine-3-carbaldehyde) rsc.orgchemicalbook.com. The introduction of a methyl group to the amine is anticipated to cause slight shifts in the proton signals of the pyridine (B92270) ring due to its electron-donating effect.

The key expected signals are:

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Pyridyl-H): Three signals corresponding to the protons on the pyridine ring. Their chemical shifts and coupling patterns (doublets or doublet of doublets) are dictated by their position relative to the nitrogen atom and the two substituents. They are expected in the δ 6.5-8.5 ppm region.

Amine Proton (-NH-): A broad singlet whose chemical shift can vary depending on solvent and concentration. It is often observed between δ 5.0-8.0 ppm and may exchange with D₂O.

Methyl Protons (-CH₃): A singlet or a doublet (if coupled to the NH proton) in the upfield region, likely around δ 2.8-3.2 ppm, characteristic of a methyl group attached to a nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (H4) | 8.0 - 8.4 | Doublet of Doublets (dd) |

| Aromatic (H6) | 7.8 - 8.2 | Doublet of Doublets (dd) |

| Aromatic (H5) | 6.6 - 7.0 | Doublet of Doublets (dd) |

| Amine (-NH) | 5.0 - 8.0 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of inequivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). The this compound molecule has seven carbon atoms, and seven distinct signals are expected in its broadband-decoupled ¹³C NMR spectrum.

The chemical shifts can be estimated by comparison with data for 2-Aminonicotinaldehyde researchgate.net and by applying general principles of ¹³C NMR libretexts.orglibretexts.org.

Carbonyl Carbon (-CHO): This is the most deshielded carbon and will appear furthest downfield, typically in the range of δ 190-200 ppm libretexts.org.

Aromatic Carbons (Pyridyl-C): Five signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly attached to the nitrogen (C2, C6) and the electron-withdrawing aldehyde group (C3) will have characteristic shifts. The carbon bearing the methylamino group (C2) is expected to be significantly downfield.

Methyl Carbon (-CH₃): This aliphatic carbon will appear in the most upfield region of the spectrum, generally below δ 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-CHO) | 190 - 200 |

| Aromatic (C2) | 160 - 165 |

| Aromatic (C6) | 150 - 155 |

| Aromatic (C4) | 135 - 140 |

| Aromatic (C3) | 120 - 125 |

| Aromatic (C5) | 110 - 115 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Based on data from related compounds like the 2-aminonicotinaldehyde-copper complex amazonaws.com and general spectroscopic principles nih.gov, the following vibrational modes are anticipated:

N-H Stretching: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1680-1700 cm⁻¹. Its position can be influenced by conjugation with the pyridine ring.

C=C and C=N Stretching: Vibrations from the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1250-1350 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium-Weak |

| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

For this compound (C₇H₈N₂O), the calculated molecular weight is 136.15 g/mol achemblock.comchemenu.com. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 136.

The fragmentation pattern can be predicted based on the structure and by comparison with similar molecules like 2-Pyridinecarboxaldehyde nist.gov. Common fragmentation pathways would likely include:

Loss of a hydrogen radical: [M-H]⁺ at m/z = 135.

Loss of the formyl radical (-CHO): [M-CHO]⁺ at m/z = 107. This fragment corresponds to the 2-(methylamino)pyridine radical cation.

Loss of carbon monoxide (CO): [M-CO]⁺˙ at m/z = 108, following the cleavage of the aldehyde group.

Further fragmentation of the m/z 107 ion could involve the loss of a methyl radical (-CH₃) to yield a fragment at m/z = 92.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule upon absorption of UV or visible light. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). The structure of this compound contains several chromophores and an auxochrome that determine its UV-Vis absorption profile.

The primary electronic transitions expected are:

π→π transitions:* These high-energy transitions are associated with the π-electron system of the aromatic pyridine ring. They are typically observed as strong absorption bands in the 200-300 nm region nih.gov. The presence of the electron-donating methylamino group (an auxochrome) is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted nicotinaldehyde.

n→π transitions:* This transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The carbonyl group's n→π* transition is characteristic and results in a weaker absorption band at a longer wavelength, often above 300 nm masterorganicchemistry.com.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While analysis requires the growth of a suitable single crystal, the resulting data provides an unambiguous structural determination.

A successful SC-XRD analysis of this compound would yield a wealth of information, including:

Molecular Connectivity: Unambiguous confirmation of the atomic connections.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C=C) and angles, providing insight into hybridization and bond strain.

Conformation: Determination of the relative orientation of the methylamino and aldehyde substituents with respect to the pyridine ring.

Planarity: Assessment of the planarity of the pyridine ring.

Intermolecular Interactions: Detailed analysis of how molecules are arranged in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., between the N-H donor and the aldehyde oxygen or pyridine nitrogen of an adjacent molecule) and π-π stacking, which govern the solid-state properties of the compound. Although no crystal structure has been reported for the title compound, the utility of this technique for similar molecules has been demonstrated researchgate.net.

Computational Chemistry and Theoretical Investigations of 2 Methylamino Nicotinaldehyde

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to determine the optimized molecular geometry and electronic properties of various organic compounds. jocpr.com For 2-(Methylamino)nicotinaldehyde, DFT calculations are crucial for predicting its three-dimensional structure and understanding the distribution of electrons within the molecule, which fundamentally governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant index of molecular stability and chemical activity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more chemically reactive.

In a theoretical study, the HOMO and LUMO energies for two different conformations of a molecule with the structure of this compound were calculated. The ionization potential (I), approximated as -EHOMO, and the electron affinity (A), approximated as -ELUMO, were determined for both an "extended" and a "folded" structure. researchgate.net

| Parameter | Extended Structure (eV) | Folded Structure (eV) |

|---|---|---|

| Ionization Potential (I) | 5.755 | 5.714 |

| Electron Affinity (A) | 0.875 | 0.762 |

| HOMO-LUMO Gap (ΔE = I - A) | 4.880 | 4.952 |

Global reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. The electrophilicity index (ω) is a particularly important descriptor that quantifies the ability of a species to accept electrons. nih.gov It is calculated using the chemical potential (μ) and chemical hardness (η) as ω = μ²/2η. researchgate.net

Chemical potential is defined as μ = -(I+A)/2, and chemical hardness is defined as η = (I-A)/2. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

For the extended and folded structures of the title compound, these reactivity descriptors were calculated, providing a basis for predicting its chemical behavior. researchgate.net

| Parameter | Extended Structure (eV) | Folded Structure (eV) |

|---|---|---|

| Chemical Potential (μ) | -3.315 | -3.238 |

| Chemical Hardness (η) | 2.440 | 2.475 |

| Electrophilicity Index (ω) | 2.252 | 2.118 |

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its properties and reactivity. researchgate.net Molecules can often exist in several different spatial arrangements, or conformations, due to the rotation around single bonds. DFT methods are frequently used to perform relaxed scans of potential energy surfaces to identify stable conformers and the energy barriers between them. mdpi.com

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. scienceopen.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of molecular systems, providing insights into conformational changes, binding mechanisms, and reaction pathways. scienceopen.comarxiv.org While MD simulations are a powerful tool in computational chemistry, specific studies applying this technique to investigate the mechanistic details of this compound are not prominently available in the reviewed literature. Such studies would be valuable for future research to understand its behavior in a dynamic, solvated environment.

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure. researchgate.net These descriptors, which include properties like HOMO-LUMO energies, dipole moment, and the electrophilicity index, can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. researchgate.net

The reliability of a QSAR model depends heavily on the accuracy of the quantum chemical descriptors used. researchgate.net For this compound, a range of descriptors have been calculated that can serve as the basis for such models. researchgate.net

| Quantum Chemical Descriptor | Extended Structure (eV) | Folded Structure (eV) |

|---|---|---|

| Electronegativity (χ) | 3.315 | 3.238 |

| Hardness (η) | 2.440 | 2.475 |

| Softness (S) | 0.205 | 0.202 |

These descriptors provide a quantitative foundation for predicting how structural modifications to the this compound scaffold might influence its activity, thereby guiding the rational design of new compounds with desired properties. nih.govchemrxiv.org

Advanced Applications of 2 Methylamino Nicotinaldehyde in Chemical Research

Precursor for Bioactive Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are mainstays in biological and medicinal chemistry. openmedicinalchemistryjournal.com 2-(Methylamino)nicotinaldehyde serves as a crucial starting material for the synthesis of a wide array of these bioactive heterocycles. Its intrinsic reactivity allows chemists to build upon its scaffold, introducing new functionalities and ring systems to generate molecules with potential therapeutic value. The pyridine (B92270) ring itself is a privileged scaffold in drug design, known for its ability to engage in biologically relevant interactions. nih.gov

Medicinal Chemistry Leads and Drug Discovery

The journey of drug discovery often begins with identifying "lead compounds"—molecules that exhibit a desired biological activity and can be chemically modified to enhance their efficacy and drug-like properties. This compound has proven its utility as a precursor for such leads. ontosight.ainih.govecho360.net.au It is a known intermediate in the synthesis of orexin (B13118510) receptor antagonists, a class of drugs investigated for treating sleep disorders. Furthermore, derivatives of this compound have been explored for their potential in developing new medicines. For instance, research has shown that compounds derived from similar nicotinaldehyde structures exhibit potential anticancer and antimicrobial activities, highlighting the therapeutic promise held within this chemical class.

Table 1: Investigated Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Target/Mechanism | Finding | Citation |

|---|---|---|---|

| Oncology | General anticancer activity | Derivatives have shown the ability to inhibit the growth of various cancer cell lines in vitro. | |

| Infectious Diseases | Antimicrobial / Anti-tuberculosis | Compounds synthesized from related precursors showed moderate activity against Mycobacterium tuberculosis. | smolecule.com |

| Neurology | Orexin Receptor Antagonism | Serves as an intermediate in the synthesis of orexin receptor antagonists for potential use in sleep disorders. |

Development of Pyridone-Fused Hybrid Scaffolds

A significant application of this compound is in the construction of complex, multi-ring systems known as fused hybrid scaffolds. gscvankal.edu.in The pyridone architecture is particularly favored by medicinal chemists for lead compound discovery due to its prevalence in many pharmaceutical molecules. gscvankal.edu.inresearchgate.net A notable example is the palladium-catalyzed cyclization reaction between this compound and 3-bromo-2-chlorothiophene (B1270748). researchgate.net This efficient process creates a class of compounds called thieno[2,3-b] nih.govnaphthyridin-4(9H)-ones. gscvankal.edu.inresearchgate.net These fused scaffolds are of high interest in pharmaceutical science as they are considered potential candidates for new biologically active agents. researchgate.netresearchgate.net The strategy of combining two or more bioactive pharmacophores, like pyridone and thiophene, into a single hybrid molecule has been shown to result in compounds with enhanced activity. gscvankal.edu.in

Inhibitory Effects and Enzyme Modulation

The ability to modulate the activity of enzymes is a cornerstone of modern pharmacology. Nicotinaldehyde derivatives as a class are recognized for their role as enzyme inhibitors. While specific inhibitory data for this compound is not extensively detailed, its structural relatives show potent inhibition of enzymes like nicotinamidases. The substituents on the pyridine ring play a crucial role; for example, the parent compound nicotinaldehyde is a potent inhibitor, and the presence of the methylamino group in this compound may influence its binding affinity and specificity for various enzymes.

Furthermore, the pyridone scaffold, which can be synthesized from this compound, is a well-known motif in kinase inhibitors. acs.orgfrontiersin.org Pyridin-4-one systems have been investigated for their ability to inhibit DNA-dependent protein kinase (DNA-PK) and ATM kinase, which are critical targets in cancer therapy. acs.org This suggests that derivatives of this compound could be developed into potent and selective enzyme modulators for various disease applications. nih.gov

Synthetic Building Block in Complex Molecule Synthesis

Beyond its role in creating bioactive compounds, this compound is a versatile building block in the broader field of organic synthesis. The aldehyde functional group is an ideal synthon, as it is readily available and can participate in a vast range of chemical transformations. gscvankal.edu.in The presence of both the aldehyde and the methylamino group on the pyridine ring provides two distinct points for reaction, allowing for the stepwise and controlled construction of highly complex molecular architectures.

Preparation of Advanced Organic Intermediates

Advanced organic intermediates are complex molecules that are not the final product but are crucial stepping stones in a longer synthetic route. This compound is used to prepare such intermediates. For example, its reaction to form thieno[2,3-b] nih.govnaphthyridin-4(9H)-one derivatives furnishes an advanced, multi-ring system that can be further functionalized. gscvankal.edu.inresearchgate.net Similarly, its use in preparing precursors for orexin receptor antagonists demonstrates its role in building the core structures required for synthesizing pharmacologically active molecules. The ability to use this compound to create complex heterocyclic systems like pyridines, pyrimidines, and imidazoles underscores its importance as a foundational element in multi-step synthesis. smolecule.com

Role in Nitrene Chemistry and Nitrogen-Containing Compounds

Nitrogen-containing compounds are fundamental to life and medicine, forming the basis of everything from amino acids to alkaloids. allen.inthermofisher.com this compound is a member of this vital class of molecules. Modern synthetic methods continue to seek more efficient ways to construct and modify these compounds.

Nitrene chemistry represents a powerful tool for this purpose. numberanalytics.com Nitrenes are highly reactive intermediates that can undergo unique reactions, such as inserting into carbon-hydrogen (C-H) bonds to directly form carbon-nitrogen (C-N) bonds. wikipedia.orgamazonaws.com This C-H amination is a highly sought-after transformation in organic synthesis. numberanalytics.com While direct examples of nitrene chemistry being applied to this compound are not prominent in the literature, its nitrogen-containing heterocyclic structure makes it an ideal substrate for such advanced synthetic explorations. The application of nitrene insertion reactions could provide novel pathways to functionalize the pyridine ring or its substituents, leading to the creation of new families of nitrogen-containing compounds that would be difficult to access through traditional methods. wikipedia.org

Analytical Method Development and Quality Control for 2 Methylamino Nicotinaldehyde

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a highly reliable and frequently used analytical technique in the pharmaceutical and chemical industries due to its accuracy, high resolution, sensitivity, and precision. mdpi.com It is the primary method for assessing the purity and quantifying the content of 2-(Methylamino)nicotinaldehyde.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. This technique separates molecules based on their hydrophobicity.

A typical RP-HPLC method for the purity and quantitative determination of this compound utilizes a C18 stationary phase. wustl.edu The separation is achieved using a mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, which may contain modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. chromatographyonline.comresearchgate.net For example, a mobile phase consisting of acetonitrile and water with 0.1% TFA has been shown to be effective. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm. analis.com.my The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantitative analysis is performed by comparing the peak area of the sample to that of a certified reference standard of known concentration. irjweb.com

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | analis.com.mynih.gov |

| Mobile Phase | Acetonitrile : 0.02 M Ammonium Acetate buffer (pH 5.0) | analis.com.mygoogle.com |

| Elution Mode | Gradient or Isocratic | analis.com.myirjweb.com |

| Flow Rate | 1.0 mL/min | irjweb.compensoft.net |

| Detection | UV at 254 nm | wustl.edu |

| Column Temperature | 30 °C | pensoft.net |

| Injection Volume | 20 µL | irjweb.com |

Analytical method validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose. ms-editions.cl According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). analis.com.myeuropa.eu

Linearity: This parameter demonstrates the direct proportionality between the concentration of the analyte and the analytical response over a specified range. elementlabsolutions.com For this compound, linearity is typically established across a concentration range such as 10-100 µg/mL. analis.com.my The relationship is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. analis.com.myirjweb.com

Precision: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. europa.euelementlabsolutions.com It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. europa.eu The precision is reported as the percentage relative standard deviation (%RSD), which should be less than 2% for the repeated measurements. analis.com.mysemanticscholar.org

Accuracy: Accuracy measures the closeness of the experimental value to the accepted true value. elementlabsolutions.com It is often determined by a recovery study, where a known amount of the analyte is added to a sample matrix and then analyzed. europa.eu The accuracy is expressed as the percentage recovery, with acceptable limits typically falling between 98% and 102%. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. elementlabsolutions.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net These limits are commonly determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.net

Table 2: Typical Validation Parameters for a this compound HPLC Method

| Parameter | Typical Value/Range | Acceptance Criteria | Source |

|---|---|---|---|

| Linearity Range | 10 - 100 µg/mL | - | analis.com.my |

| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.99 | analis.com.myirjweb.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100% ± 2% | semanticscholar.org |

| Precision (% RSD) | < 2.0% | ≤ 2.0% | analis.com.mysemanticscholar.org |

| Limit of Detection (LOD) | ~0.5 µg/mL | S/N Ratio ≥ 3:1 | analis.com.myresearchgate.net |

| Limit of Quantitation (LOQ) | ~1.5 µg/mL | S/N Ratio ≥ 10:1 | analis.com.myresearchgate.net |

In recent years, Green Analytical Chemistry (GAC) has gained prominence, aiming to develop analytical methods that are more environmentally friendly. mdpi.com For HPLC analysis of this compound, this involves replacing hazardous solvents like acetonitrile with greener alternatives such as ethanol (B145695) or methanol. nih.gov The greenness of an HPLC method can be evaluated using various assessment tools, including the National Environmental Methods Index (NEMI), the Analytical Eco-Scale, and the Analytical GREEnness Metric (AGREE). mdpi.comnih.gov Developing an eco-friendly RP-HPLC method often involves using biodegradable mobile phase components, such as a mixture of methanol and a phosphate (B84403) buffer, which reduces the environmental impact of the analysis. nih.gov

Table 3: Comparison of Conventional vs. Green HPLC Mobile Phases

| Method Type | Organic Solvent | Aqueous Phase | Environmental Impact |

|---|---|---|---|

| Conventional RP-HPLC | Acetonitrile | 0.1% Trifluoroacetic Acid in Water | Higher toxicity and persistence |

| Green RP-HPLC | Methanol or Ethanol | 0.02 M Phosphate Buffer | Lower toxicity, more biodegradable |

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. irjmets.com It is particularly valuable for the impurity profiling of this compound and for identifying unknown components or degradation products.

The process involves introducing the sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum for each component. irjmets.com This mass spectrum acts as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries.

For polar molecules like this compound, which contain amine and aldehyde functional groups, a derivatization step is often necessary prior to GC-MS analysis. universiteitleiden.nl Derivatization, for example through silylation, converts these polar groups into less polar, more volatile derivatives, improving their chromatographic behavior and preventing thermal degradation in the GC inlet. universiteitleiden.nl The mass spectrometer is typically set to scan a mass range appropriate for the expected compounds, such as m/z 40–500. irjmets.com

Development of Reference Standards and Impurity Profiling

The control of impurities is a critical aspect of quality control for any chemical compound. pharmainfo.in Impurity profiling is the process of detecting, identifying, and quantifying impurities in a substance. ajprd.comresearchgate.net This profile serves as a crucial fingerprint of the manufacturing process and is mandated by regulatory agencies. pharmainfo.inajprd.com

The development and use of well-characterized reference standards are fundamental to this process. Certified reference materials or pharmaceutical secondary standards for this compound and its potential impurities are essential for the accurate validation of analytical methods and for the quantification of impurities. sigmaaldrich.comsigmaaldrich.com

Impurities can originate from various sources, including starting materials, intermediates from the synthetic route, by-products formed during the reaction, and degradation products that form during storage. researchgate.net For this compound, potential impurities could include unreacted starting materials like 2-chloronicotinaldehyde (B135284) or precursors such as 2,6-dihalonicotinic acids. acs.org Other potential impurities are by-products from side reactions, such as those resulting from over-methylation or incomplete formylation.

Table 4: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Source |

|---|---|

| 2-Chloronicotinaldehyde | Unreacted starting material |

| 2,6-Dichloronicotinic Acid | Precursor in an alternative synthetic route |

| 2-(Dimethylamino)nicotinaldehyde | Over-methylation side-product |

| 2-Aminonicotinaldehyde | Incomplete methylation of an intermediate |

| Nicotinaldehyde | Precursor in some synthetic pathways nih.gov |

Green Chemistry Principles in the Synthesis and Application of 2 Methylamino Nicotinaldehyde

Minimizing Hazardous Waste and By-products

A core tenet of green chemistry is the prevention of waste at its source rather than treating it after it has been created. In the context of synthesizing 2-(Methylamino)nicotinaldehyde, this involves a careful selection of reagents and reaction pathways to reduce or eliminate the formation of hazardous waste and unwanted by-products.

Strategies for minimizing waste in the synthesis of this compound include:

Catalytic Processes: Employing catalytic rather than stoichiometric reagents can drastically reduce waste. For instance, palladium-catalyzed C-N cross-coupling reactions are powerful methods for forming arylamines. mit.edu A hypothetical route could involve a palladium-catalyzed amination of a suitable pyridine (B92270) precursor, which would operate with high efficiency and generate minimal inorganic waste compared to traditional methods. Research on palladium-catalyzed reactions involving this compound has been explored, highlighting the feasibility of such advanced catalytic systems. researchgate.net

Process Intensification: Designing a synthesis with fewer steps, avoiding intermediate protection and deprotection, significantly reduces the consumption of reagents and solvents, thereby minimizing waste.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, where feasible, eliminates a major source of chemical waste. mdpi.com Syntheses of related nitrogen-containing heterocycles have been successfully demonstrated without solvents, often with the aid of microwave irradiation to provide the necessary energy. mdpi.com

Below is a comparative table illustrating the potential reduction in hazardous waste by adopting a greener synthetic strategy.

Table 1: Comparison of Waste Generation in Traditional vs. Greener Synthesis

| Feature | Traditional Route (e.g., Nucleophilic Substitution) | Greener Route (e.g., Catalytic C-H Amination) |

|---|---|---|

| Starting Materials | 2-chloronicotinaldehyde (B135284), Methylamine | Nicotinaldehyde, Methylamine |

| Key Reagent Type | Stoichiometric base often required | Catalytic (e.g., transition metal complex) |

| Primary By-product | Inorganic salts (e.g., NaCl, KCl) | Water or Dihydrogen (H₂) |

| Solvent Waste | High volume of traditional organic solvents | Minimal or use of recyclable/benign solvents |

| Hazard Profile | Use of chlorinated intermediates | Avoidance of halogenated compounds |

Atom Economy and Synthetic Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. ijarsct.co.in It provides a critical perspective beyond simple percentage yield, as a high-yield reaction can still be inefficient if it generates a large quantity of unutilized atoms as by-products.

The atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For a conventional synthesis of this compound via the substitution of 2-chloronicotinaldehyde with methylamine, the atom economy can be calculated as follows:

Reactants: 2-chloronicotinaldehyde (C₆H₄ClNO, MW ≈ 141.56 g/mol ) + Methylamine (CH₅N, MW ≈ 31.06 g/mol )

Product: this compound (C₇H₈N₂O, MW ≈ 136.15 g/mol )

By-product: Hydrogen Chloride (HCl, MW ≈ 36.46 g/mol )

% Atom Economy = [136.15 / (141.56 + 31.06)] * 100 ≈ 79.8%

This calculation reveals that over 20% of the reactant mass is lost to the by-product. To improve this, alternative synthetic strategies with higher atom economy are desirable. An ideal, though often challenging, approach would be a direct C-H amination of nicotinaldehyde. Such a reaction would theoretically replace a hydrogen atom on the pyridine ring directly with a methylamino group, producing only dihydrogen (H₂) or water as a by-product, pushing the atom economy towards 100%.

The following table compares the atom economy of different potential synthetic approaches.

Table 2: Atom Economy of Potential Synthetic Routes to this compound

| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-chloronicotinaldehyde + Methylamine | This compound | HCl | ~79.8% |

| Reductive Amination | 2-aminonicotinaldehyde + Formaldehyde + Reducing Agent (e.g., H₂) | This compound | H₂O | High (depends on reductant) |

| Hypothetical C-H Amination | Nicotinaldehyde + Methylamine + Oxidant | this compound | H₂O | ~90.7% |

Use of Safer Solvents and Reaction Conditions

Solvents are a major contributor to the environmental footprint of chemical manufacturing, often accounting for the largest portion of mass in a reaction and contributing significantly to energy consumption and waste. epa.govdtu.dk Traditional syntheses of pyridine derivatives frequently employ hazardous solvents such as N,N-dimethylformamide (DMF), toluene, and chlorinated hydrocarbons, which pose risks to human health and the environment. google.comorgsyn.org

The principles of green chemistry advocate for the replacement of such solvents with safer alternatives or their elimination entirely. For the synthesis of this compound, several greener approaches can be considered:

Benign Solvents: Replacing hazardous solvents with water, ethanol (B145695), or newer bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can dramatically reduce the toxicity and environmental impact of the process. Water is an especially attractive solvent for its low cost, non-flammability, and minimal environmental impact. ajgreenchem.com

Solvent-Free Conditions: As mentioned, conducting reactions without a solvent is the ideal scenario. Solid-state reactions or reactions using one of the liquid reagents as the solvent can be highly effective. For example, a solvent-free reaction between 2-amino-4,6-dichloropyrimidine (B145751) and various amines has been shown to proceed efficiently at elevated temperatures. mdpi.com

The table below provides a comparison of conventional solvents and their greener alternatives.

Table 3: Comparison of Traditional and Green Solvents for Synthesis

| Solvent | Class | Key Hazards | Boiling Point (°C) | Green Alternative(s) |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicant | 153 | N-formylmorpholine, Cyrene™ |

| Toluene | Aromatic Hydrocarbon | Flammable, Neurotoxin | 111 | 2-Methyltetrahydrofuran (2-MeTHF) |

| Dichloromethane (DCM) | Halogenated | Suspected carcinogen | 40 | Ethyl acetate/Heptane mixtures |

| Dioxane | Ether | Carcinogen, Peroxide-former | 101 | Cyclopentyl methyl ether (CPME) |

| Water | Aqueous | None | 100 | N/A (Ideal green solvent) |

| Ethanol | Alcohol | Flammable | 78 | N/A (Bio-based, preferred) |

Environmental Impact Assessment of Synthetic Processes

A comprehensive evaluation of the environmental sustainability of a chemical process is achieved through a Life Cycle Assessment (LCA). epa.govdtu.dkresearchgate.net An LCA provides a "cradle-to-grave" analysis, quantifying the environmental impacts associated with all stages of a product's life, including raw material extraction, chemical synthesis, product use, and end-of-life disposal. isc3.org

For the synthesis of this compound, an LCA would evaluate and compare different synthetic routes by considering factors such as:

Resource Depletion: Consumption of non-renewable resources, including fossil fuels for energy and petroleum-based feedstocks for starting materials.

Energy Consumption: The total energy required for heating, cooling, stirring, and purification steps across the entire synthesis.

Global Warming Potential: Emissions of greenhouse gases (e.g., CO₂) from energy production and chemical reactions.

Toxicity: The release of toxic substances into the air, water, and soil, and their potential impact on ecosystems and human health. nih.gov

While a full quantitative LCA is complex, a conceptual framework can illustrate the benefits of a greener synthetic route. A process that utilizes bio-based solvents, employs a highly efficient catalyst to reduce energy demand and waste, and starts from renewable feedstocks would have a significantly lower environmental footprint compared to a traditional, multi-step synthesis relying on petrochemicals and hazardous solvents. epa.govacs.org

The following table outlines the key parameters that would be assessed in an LCA comparing a traditional and a green synthesis pathway.

Table 4: Conceptual LCA Framework for Synthesis of this compound

| LCA Impact Category | Traditional Synthesis Route | Green Synthesis Route | Expected Outcome |

|---|---|---|---|

| Raw Material Source | Petroleum-based (e.g., chlorinated pyridines) | Potentially bio-derived precursors | Lower fossil resource depletion |

| Energy Input | High (prolonged heating, multiple steps) | Lower (catalysis, ambient conditions, fewer steps) | Reduced carbon footprint |

| Solvent Usage | High volume of hazardous solvents (e.g., DMF, Toluene) | Low volume or use of benign/recyclable solvents (e.g., Water, Ethanol) | Lower ecotoxicity and human health impact |

| Waste Output | High E-Factor (high mass of waste per kg of product) | Low E-Factor (low mass of waste per kg of product) | Reduced disposal costs and environmental burden |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Methylamino)nicotinaldehyde derivatives with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, followed by purification via column chromatography. For example, nicotinaldehyde derivatives with substituted phenyl groups (e.g., 2,4-difluorophenyl or 2,5-dichlorophenyl) are synthesized using Suzuki-Miyaura coupling or aldol condensation, optimized under inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C). Yield optimization may require adjusting stoichiometric ratios of precursors or catalysts (e.g., palladium for cross-coupling). Purity is confirmed using HPLC or GC-MS, with target compounds characterized via H/C NMR and FT-IR spectroscopy to verify functional groups .

Q. How is this compound metabolized in mammalian systems, and what pathways are involved?

- Methodological Answer : The compound is hypothesized to act as a NAD precursor via the Preiss-Handler pathway. Computational and in vitro studies suggest enzymatic conversion to nicotinic acid (NA) by aldehyde dehydrogenases, followed by phosphorylation to NA mononucleotide (NAMN) and incorporation into NAD. Researchers should validate this pathway using isotopic tracing (e.g., C-labeled this compound) in hepatocyte models, coupled with LC-MS to track metabolite intermediates. Comparative studies with nicotinamide riboside (NR) or NA can clarify efficiency differences .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR detects methylamino (-NHCH) and aldehyde (-CHO) protons (δ ~9-10 ppm for aldehyde). C NMR confirms carbonyl (C=O) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups.

Cross-validation with X-ray crystallography (if crystalline) resolves structural ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the structural and electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., M06/6-311G(d,p) basis set) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and nonlinear optical (NLO) properties. Researchers should:

Geometry Optimization : Use Gaussian or ORCA software to minimize energy states.

Electronic Analysis : Calculate dipole moments, polarizability, and hyperpolarizability for NLO applications.

Validation : Compare computational results with experimental XRD or UV-Vis spectra. For example, DFT studies on nicotinaldehyde analogs (e.g., DFPPC and DCPPC) show strong agreement with experimental bond lengths (±0.02 Å) and spectral data .

Q. How can researchers address contradictions in reported NAD+^++ boosting efficiency of this compound across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis:

Data Collection : Search PubMed, EMBASE, and Web of Science using keywords like "nicotinaldehyde," "NAD biosynthesis," and "Preiss-Handler pathway."

Inclusion Criteria : Prioritize studies with in vivo models (e.g., rodents) and standardized dosing.

Statistical Analysis : Use random-effects models to account for heterogeneity. Sensitivity analyses can identify confounding variables (e.g., diet, species). A previous meta-analysis on nicotinic acid analogs for hyperphosphatemia employed similar methods to resolve efficacy discrepancies .

Q. What experimental designs are optimal for evaluating this compound’s role in NAD-dependent disease models?

- Methodological Answer :

- In Vitro Models : Treat primary hepatocytes or fibroblasts with 10–100 µM compound, measuring NAD via fluorescence assays (e.g., NAD/NADH-Glo™).

- In Vivo Models : Administer orally (10–50 mg/kg/day) to knockout mice (e.g., Nampt) and quantify tissue NAD levels via LC-MS.

- Controls : Include NA or NR as positive controls. Address bioavailability challenges by formulating the compound with cyclodextrin or lipid nanoparticles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.